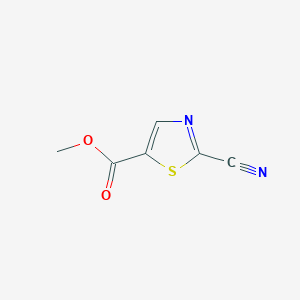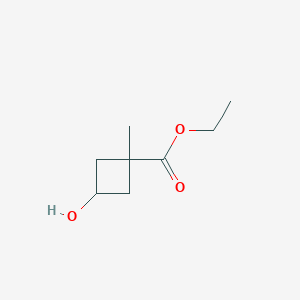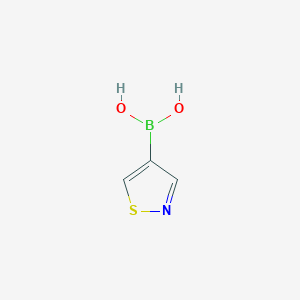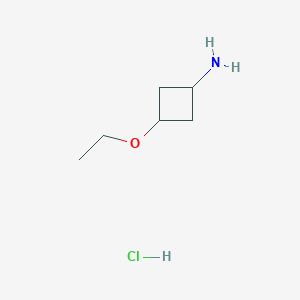![molecular formula C6H10ClNO2 B1405022 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride CAS No. 1408075-04-6](/img/structure/B1405022.png)
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Vue d'ensemble
Description
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular weight of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is 149.62 .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Applications De Recherche Scientifique
Memory Enhancement in Age-Related Cognitive Decline
Research demonstrates that compounds structurally related to 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, such as itasetron, a 5-HT3 receptor antagonist, can significantly improve memory retention abilities in aged rats. This highlights the potential role of these compounds in mitigating age-related memory degeneration, suggesting a promising avenue for research into treatments for cognitive decline associated with aging (Pitsikas & Borsini, 1996).
Serotonin Receptor Agonism and Gastrointestinal Motility
Compounds akin to 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, such as TS-951, have demonstrated potent serotonin 5-HT4 receptor agonistic activity, significantly enhancing gastrointestinal motility in animal models without the adverse effects associated with non-selective serotonin 5-HT4 receptor agonists. This indicates a potential for these compounds to improve gastrointestinal dysfunction, offering a targeted approach with fewer side effects (Suzuki et al., 2001).
Analgesic Potential and Modulation of Dopaminergic Function
The structural analogs of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, such as 3,8-diazabicyclo[3.2.1]octanes, have shown significant analgesic effects in animal models, suggesting their potential as novel analgesics. These compounds have high affinity for the alpha 4 beta 2 nAChR subtype, indicating their action may involve modulation of the nicotinic system, offering a new perspective on pain management strategies (Barlocco et al., 1998).
Muscarinic Receptor Agonism and Antipsychotic Activity
Certain azabicyclooctane derivatives, such as PTAC, have shown unexpected antipsychotic-like activity despite their lack of affinity for dopamine receptors. These compounds exhibit partial agonist effects at muscarinic M2 and M4 receptors, and antagonist effects at muscarinic M1, M3, and M5 receptors, suggesting a novel approach in the treatment of schizophrenia and highlighting the complex interplay between muscarinic and dopaminergic systems in psychiatric disorders (Bymaster et al., 1998).
Neurotransmitter Transporter Imaging and Clinical Diagnosis
The development of radiotracers structurally related to 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride for positron emission tomography (PET) imaging, such as [18F]NS12137, has enabled the specific detection of neurotransmitter transporter-rich regions in the brain. This advancement in neuroimaging offers significant potential for the clinical diagnosis and monitoring of psychiatric and neurodegenerative diseases, providing insights into the function of neurotransmitter systems and the effects of therapeutic interventions (Kirjavainen et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDCBCELVJGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride | |
CAS RN |
1408075-04-6 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)


![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)



![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)


![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

